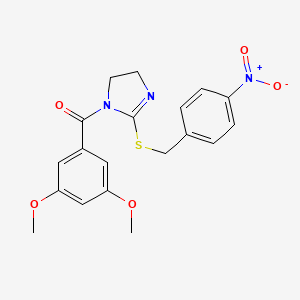

(3,5-dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

“(3,5-Dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a substituted imidazole derivative featuring:

- A 2-((4-nitrobenzyl)thio) substituent on the dihydroimidazole ring, introducing a sulfur atom (thioether linkage) and a strong electron-withdrawing nitro group.

- A partially saturated 4,5-dihydro-1H-imidazole core, which may influence conformational flexibility compared to fully aromatic imidazoles.

This compound’s structure suggests applications in medicinal chemistry (e.g., antimicrobial agents) or materials science (e.g., ligand design for metal complexes) .

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-16-9-14(10-17(11-16)27-2)18(23)21-8-7-20-19(21)28-12-13-3-5-15(6-4-13)22(24)25/h3-6,9-11H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUSLRNVGOICHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,5-Dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound characterized by a complex structure that incorporates a dimethoxyphenyl group and a thioether linked to a dihydroimidazole moiety. This unique combination of functional groups suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C19H19N3O5S

- Molecular Weight : 401.44 g/mol

- Functional Groups :

- Dimethoxyphenyl group

- Thioether linkage

- Dihydroimidazole moiety

This structural diversity may enhance its interaction with various biological targets compared to other similar compounds.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cells.

- A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly affect cytotoxicity, with certain substituents enhancing activity.

-

Mechanisms of Action :

- Interaction studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

- Molecular docking studies have indicated potential binding sites on target proteins involved in tumor growth and angiogenesis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Alam et al., 2011 |

| SK-MEL-2 (Skin) | 4.27 | Alam et al., 2011 |

| SK-OV-3 (Ovarian) | 12.0 | Alam et al., 2011 |

| HCT15 (Colon) | 8.0 | Alam et al., 2011 |

Mechanistic Insights

Research has shown that the compound may induce apoptosis in cancer cells through:

- Activation of caspase pathways.

- Inhibition of anti-apoptotic proteins such as Bcl-2.

Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Metabolism : Initial studies indicate metabolic stability, though further research is needed to elucidate metabolic pathways.

- Toxicity : Preliminary toxicity assays have shown acceptable safety margins; however, comprehensive toxicological evaluations are necessary.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity and Physicochemical Properties

The target compound’s 4-nitrobenzylthio group distinguishes it from other imidazole derivatives. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzylthio group in the target compound likely increases electrophilicity at the imidazole ring compared to electron-rich substituents (e.g., thiophene or methoxy groups). This could enhance reactivity in nucleophilic aromatic substitution or metal coordination .

- This may improve binding to biological targets requiring induced-fit interactions.

2.4. Structural and Electronic Comparisons

- Steric Effects : The bulky 4-nitrobenzylthio group may hinder rotational freedom, impacting crystal packing or binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.